MHY884 is an tyrosinase inhibitor that acts by suppressing UVB-induced activation of NF-κB signaling pathway through the downregulation of oxidative stress.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-0952 is a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment. It is an intrinsically potent inhibitor displaying limited whole blood activity. Phosphodiesterase inhibitors are used as a target for cognition enhancement in aging and Alzheimer's disease.
MK-142 dimethanesulfonate is a bioactive agent with antiarrhythmic properties. The relatively high content of MK-142 in the myocardium as compared with its content in the skeletal muscles indicates a high affinity of the examined substance to the heart muscle. MK-142 is excreted via kidneys, alimentary tract and respiratory ways.
MK-0941 is a glucokinase activator with EC50 values of 0.24 and 0.065 µM at low (2.5 mM) and high (10 mM) concentrations of glucose, respectively. It increases insulin secretion from isolated rat islets of Langerhans and glucose uptake by hepatocytes in vitro. MK-0941 reduces blood glucose levels in high-fat diet-fed db/db mice and in high-fat diet-fed mice with diabetes induced by streptozotocin. MK-0941 mesylate is a glucokinase activator (GKA) potentially for the treatment of type 2 diabetes. MK-0941 led to improvements in glycemic control that were not sustained. MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood.
MK-1064 is under investigation in clinical trial NCT02549014 (A Single Dose Study of the Safety, Pharmacokinetics and Pharmacodynamics of MK-1064 (MK-1064-001)).
MK181 is an AKR1B10 inhibitor. MK181 can bind into the external loop A subpocket. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).